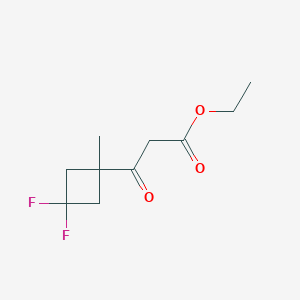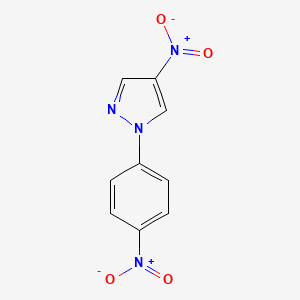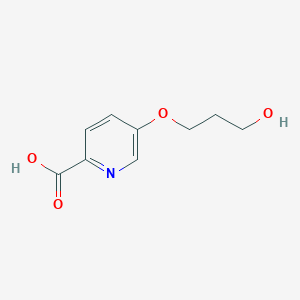
tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is a compound with a unique structure, featuring a tert-butyl ester group, a keto group, and an azepane ring. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate typically involves a multi-step process. The key steps include the formation of the azepane ring and the introduction of the tert-butyl ester and keto functionalities. This process may involve the use of protecting groups, specific reaction conditions, and purification techniques to achieve the desired product in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automation in industrial settings can help achieve these goals, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate undergoes several types of reactions, including:
Oxidation: : Conversion of the keto group into other functional groups.
Reduction: : Reduction of the keto group to an alcohol.
Substitution: : Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Such as nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: : As a building block in organic synthesis for the creation of more complex molecules.
Biology: : In the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Medicine: : As a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: : In the production of advanced materials, polymers, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through its interactions with specific molecular targets and pathways. The presence of the keto group and the azepane ring allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: : Similar in structure but with a five-membered ring instead of the seven-membered azepane ring.
Piperidine derivatives: : Featuring a six-membered ring with nitrogen, differing in ring size and chemical properties.
Morpholine derivatives: : Including an oxygen atom in the ring, providing different reactivity and applications.
Uniqueness
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate stands out due to its specific ring size, functional groups, and the potential for diverse chemical modifications. These characteristics make it more versatile in certain synthetic and research contexts compared to its analogs.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-methyl-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clave InChI |
HXEKTYIGUGQQPZ-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CCC(=O)CCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CCC(=O)CCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)


![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)

![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)




![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)

